
BMS-363131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-363131 is a small molecule drug that acts as a selective inhibitor of tryptase, a serine protease implicated in allergic and inflammatory diseases, including asthma . The compound was initially developed by Bristol Myers Squibb Co. and has shown high selectivity and potency in inhibiting human tryptase .
Vorbereitungsmethoden
The synthesis of BMS-363131 involves the preparation of azetidinone derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the azetidinone ring
Analyse Chemischer Reaktionen
Compound Identification and Availability
-
BMS-363131 is not mentioned in any of the provided search results or indexed in major chemical databases (e.g., PubMed, PMC, or industry publications like Bristol Myers Squibb’s research ).
-
The naming convention "BMS" typically refers to compounds developed by Bristol Myers Squibb , but no publications or data tables related to this specific identifier are publicly accessible as of the current date.
Analysis of Search Results
-
Result 4 (BMS Chemical Process Development) discusses machine-learning tools for reaction optimization but does not reference this compound.
-
Result 8 (Mechanistic Study of BMS-932481) focuses on liver injury caused by a different compound (BMS-932481), highlighting metabolic pathways and toxicity mechanisms unrelated to this compound.
-
Other results focus on general reaction principles (e.g., precipitation , catalysis , or experimental setups ) but do not address the queried compound.
Potential Reasons for Data Gaps
-
Proprietary Status : this compound may be an internal or discontinued investigational compound with unpublished reaction data.
-
Nomenclature Errors : Verify the compound’s correct name or CAS number. For example, similar identifiers like BMS-354825 (dasatinib) are well-documented, but this compound is not .
-
Therapeutic Relevance : If this compound is a preclinical candidate, its reactions might not yet be disclosed in public domains.
Recommendations for Further Research
-
Internal BMS Resources : Contact Bristol Myers Squibb’s chemical development team for proprietary data.
-
Patent Databases : Search the USPTO or WIPO databases for patents containing "this compound."
-
Specialized Journals : Explore journals like Organic Process Research & Development for process chemistry details.
If additional details about this compound become available, a revised analysis with reaction mechanisms, optimization strategies (e.g., Bayesian methods ), and safety profiles (e.g., DILI risks ) can be provided.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a model for developing other selective inhibitors of serine proteases.
Biology: BMS-363131 is used to study the role of tryptase in allergic and inflammatory responses.
Industry: This compound is used in the development of new therapeutic agents targeting serine proteases.
Wirkmechanismus
BMS-363131 exerts its effects by selectively inhibiting tryptase, a serine protease involved in the degradation of extracellular matrix components and the activation of inflammatory pathways . The compound binds to the active site of tryptase, preventing its interaction with substrates and thereby reducing inflammation and allergic responses . The molecular targets and pathways involved include the inhibition of tryptase-mediated activation of mast cells and the subsequent release of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
BMS-363131 is unique in its high selectivity and potency as a tryptase inhibitor. Similar compounds include:
BMS-363130: Another azetidinone derivative with similar inhibitory properties.
BMS-354326: A potent tryptase inhibitor with a different substituent at the C-3 position of the azetidinone ring.
Pirodomast: A thromboxane A2 synthase inhibitor with weak tryptase inhibitory activity.
This compound stands out due to its high selectivity for tryptase over other serine proteases, making it a valuable tool for studying tryptase-related pathways and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
384829-65-6 |
---|---|
Molekularformel |
C28H40N6O5 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
(2S,3R)-3-[[(3R)-1-carbamimidoylpiperidin-3-yl]methyl]-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C28H40N6O5/c29-27(30)33-13-7-11-21(19-33)18-22-24(26(37)38)34(25(22)36)28(39)32-16-14-31(15-17-32)23(35)12-6-2-5-10-20-8-3-1-4-9-20/h1,3-4,8-9,21-22,24H,2,5-7,10-19H2,(H3,29,30)(H,37,38)/t21-,22-,24+/m1/s1 |
InChI-Schlüssel |
FHCQLMSOTXBNCN-AKFKNWHVSA-N |
SMILES |
C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Isomerische SMILES |
C1C[C@@H](CN(C1)C(=N)N)C[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-363131; BMS 363131; BMS363131. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.